molecular formula C23H22N2O3 B11671510 N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide

Cat. No.: B11671510
M. Wt: 374.4 g/mol
InChI Key: FYLNEIIQBWPOOL-UHFFFAOYSA-N
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Description

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide is an organic compound with a complex structure that includes a methoxyphenyl group, an amino group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide typically involves multiple steps. One common method is the reduction of Schiff bases. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[1-(4-methoxyanilino)-2-oxo-2-phenylethyl]-4-methylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-16-8-10-18(11-9-16)23(27)25-22(21(26)17-6-4-3-5-7-17)24-19-12-14-20(28-2)15-13-19/h3-15,22,24H,1-2H3,(H,25,27)

InChI Key

FYLNEIIQBWPOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC

Origin of Product

United States

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